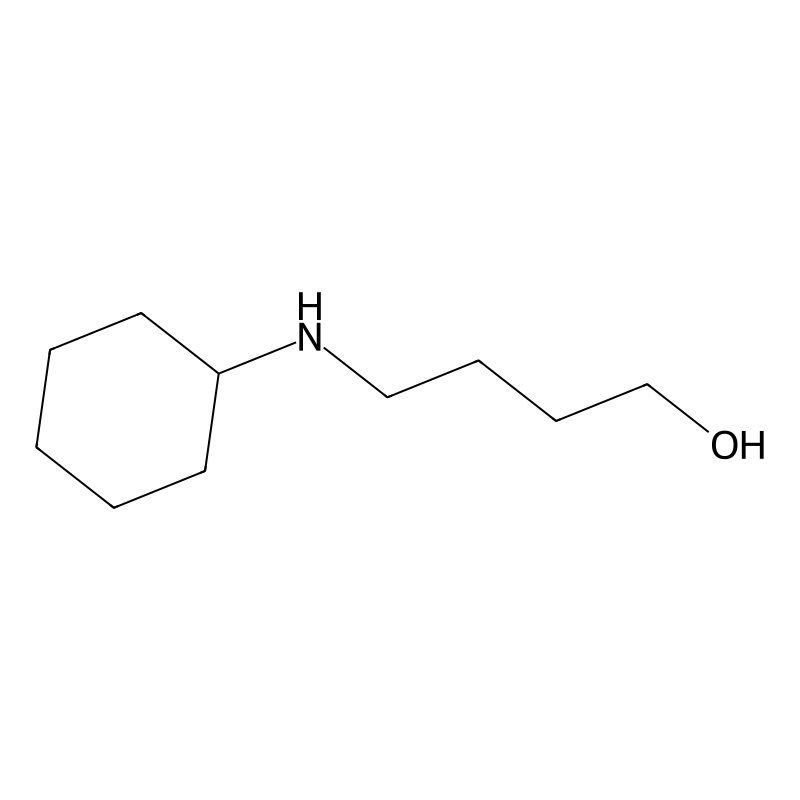

4-Cyclohexylamino-butan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmacology

Application Summary: In pharmacology, 4-Cyclohexylamino-butan-1-ol is explored for its potential as a precursor in the synthesis of various pharmacologically active compounds. Its structure is amenable to modifications that can lead to the development of new drugs.

Methods and Procedures: The compound is used in synthetic pathways involving reactions like amination, esterification, and cyclization. Parameters such as reaction temperature, pH, and solvent choice are optimized for maximum yield.

Results and Outcomes: Studies have shown that derivatives of 4-Cyclohexylamino-butan-1-ol exhibit a range of biological activities, and the compound’s role in drug discovery is promising, with some derivatives showing increased potency and selectivity for certain receptors .

Biochemistry

Application Summary: In biochemistry, this compound is utilized in the study of enzyme-substrate interactions, particularly with enzymes that interact with cyclohexylamine or butanol derivatives.

Methods and Procedures: 4-Cyclohexylamino-butan-1-ol is incorporated into assays to measure enzyme activity, inhibition, or modulation. Assays are conducted under physiological conditions to mimic the in vivo environment.

Results and Outcomes: The compound has been instrumental in elucidating the mechanism of action of certain enzymes, providing insights into their substrate specificity and kinetic parameters .

Medicinal Chemistry

Application Summary: In medicinal chemistry, 4-Cyclohexylamino-butan-1-ol is investigated for its therapeutic potential and as a scaffold for drug development.

Methods and Procedures: The compound is subjected to various chemical modifications to enhance its pharmacokinetic and pharmacodynamic properties. Techniques like SAR analysis are employed to optimize drug-likeness.

Results and Outcomes: Modifications of 4-Cyclohexylamino-butan-1-ol have led to the discovery of new compounds with improved efficacy and reduced toxicity, contributing to the advancement of medicinal chemistry .

Analytical Chemistry

Application Summary: Analytical chemists use 4-Cyclohexylamino-butan-1-ol as a standard or reference compound in chromatography and mass spectrometry.

Methods and Procedures: The compound is used to calibrate instruments, validate methods, and as a control in quantitative analyses. It’s chosen for its stability and well-defined physical properties.

Results and Outcomes: Its use has resulted in the development of robust analytical methods and protocols, ensuring accuracy and precision in the measurement of various analytes .

Industrial Chemistry

Application Summary: In industrial applications, 4-Cyclohexylamino-butan-1-ol is a candidate for the synthesis of specialty chemicals and materials due to its unique chemical structure.

Methods and Procedures: The compound is used in large-scale reactions, where process parameters such as reaction scale, catalysts, and continuous flow conditions are optimized for industrial feasibility.

Results and Outcomes: Its incorporation into industrial processes has shown potential in creating new materials with desirable properties, such as enhanced strength or chemical resistance .

Proteomics

Application Summary: Proteomics research utilizes 4-Cyclohexylamino-butan-1-ol for protein characterization and modification studies, particularly in identifying protein-protein interactions.

Methods and Procedures: The compound is used to modify amino groups in proteins, which can then be detected using mass spectrometry. This allows for the mapping of interaction sites and post-translational modifications.

Results and Outcomes: The application of 4-Cyclohexylamino-butan-1-ol in proteomics has led to the discovery of novel interaction partners for various proteins, enhancing our understanding of cellular processes .

Material Science

Application Summary: In material science, this compound is investigated for its potential to act as a polymerization initiator or a monomer in the synthesis of new polymeric materials.

Methods and Procedures: 4-Cyclohexylamino-butan-1-ol is incorporated into polymer chains through reactions like free radical polymerization, often under controlled conditions to achieve desired polymer properties.

Results and Outcomes: Research has shown that polymers derived from this compound exhibit unique properties, such as increased flexibility or improved thermal stability, which are valuable in various industrial applications .

Environmental Chemistry

Application Summary: Environmental chemists study 4-Cyclohexylamino-butan-1-ol for its biodegradability and potential environmental impact as a chemical intermediate.

Methods and Procedures: The compound is subjected to biodegradation assays to evaluate its breakdown products and rate of decomposition in various environmental conditions.

Results and Outcomes: Findings suggest that 4-Cyclohexylamino-butan-1-ol and its derivatives have a moderate rate of biodegradation, with minimal toxicological impact on aquatic and soil ecosystems .

Chemical Engineering

Application Summary: Chemical engineers explore the use of 4-Cyclohexylamino-butan-1-ol in process optimization, particularly in the design of efficient and scalable chemical processes.

Results and Outcomes: Optimization studies involving 4-Cyclohexylamino-butan-1-ol have resulted in more sustainable and cost-effective chemical processes, with reduced waste and energy consumption .

Nanotechnology

Application Summary: Nanotechnologists employ 4-Cyclohexylamino-butan-1-ol in the fabrication of nanomaterials and nanostructures, due to its ability to interact with various surfaces and materials.

Methods and Procedures: The compound is used in self-assembly processes and surface functionalization techniques to create nanoscale devices and materials with specific properties.

Results and Outcomes: The use of 4-Cyclohexylamino-butan-1-ol in nanotechnology has facilitated the development of innovative nanomaterials with applications in electronics, medicine, and energy storage .

Computational Chemistry

Application Summary: Computational chemists use 4-Cyclohexylamino-butan-1-ol in molecular modeling and simulation studies to predict its behavior and interactions at the molecular level.

Methods and Procedures: Advanced computational methods, such as density functional theory (DFT) and molecular dynamics (MD), are employed to simulate the compound’s properties and reactivity.

Results and Outcomes: Simulations have provided valuable insights into the electronic structure and potential energy surfaces of 4-Cyclohexylamino-butan-1-ol, aiding in the rational design of chemical processes and materials .

4-Cyclohexylamino-butan-1-ol is an organic compound with the molecular formula C₁₀H₂₁NO. It features a cyclohexyl group attached to a butan-1-ol moiety, which includes an amino functional group. This structure gives it unique properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis. The compound is recognized by its CAS Registry Number 78345-58-1 and has a molecular weight of approximately 171.28 g/mol .

- Acid-Base Reactions: The amino group can act as a base, allowing it to accept protons from acids, forming ammonium salts.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are important in the synthesis of various derivatives.

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, making it useful in the formation of more complex molecules .

The synthesis of 4-Cyclohexylamino-butan-1-ol can be achieved through various methods:

- Alkylation of Amines: The compound can be synthesized by alkylating cyclohexylamine with butanol under basic conditions.

- Reduction Reactions: Starting from suitable precursors such as ketones or aldehydes, reduction reactions can yield the desired alcohol and amine functionalities.

- Multi-step Synthesis: A more complex synthetic route may involve multiple steps including protection-deprotection strategies to selectively introduce the cyclohexyl group and the amino functionality .

4-Cyclohexylamino-butan-1-ol has potential applications in:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of drugs targeting neurological disorders or infections.

- Chemical Research: As a building block for synthesizing more complex organic compounds, it is valuable in research settings.

- Material Science: Its properties may be explored for developing new materials with specific characteristics .

Several compounds share structural similarities with 4-Cyclohexylamino-butan-1-ol. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Butanol | C₄H₉OH | A simple primary alcohol; widely used as a solvent. |

| Cyclohexylamine | C₆H₁₃N | An amine with potential applications in pharmaceuticals. |

| 4-Cyclohexyl-1-butanol | C₁₀H₂₀O | An alcohol similar in structure but lacking the amino group. |

| 2-Amino-1-butanol | C₄H₉NO | An amino alcohol used in various chemical syntheses. |

Uniqueness

4-Cyclohexylamino-butan-1-ol is unique due to its combination of both cyclohexyl and amino functionalities on a butanol backbone, which may impart distinctive physical and chemical properties compared to its analogs. This structural arrangement could lead to unique interactions with biological targets, enhancing its potential utility in medicinal chemistry.

Structural and Molecular Characteristics

The compound’s molecular formula is C₁₀H₂₁NO, with a molecular weight of 171.28 g/mol . Its IUPAC name, 4-(cyclohexylamino)butan-1-ol, reflects the hydroxyl group at position 1 of the butanol chain and the cyclohexyl-substituted amine at position 4 (Figure 1). Alternative names include:

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₁NO | |

| Molecular Weight | 171.28 g/mol | |

| Boiling Point | 280.9°C at 760 mmHg | |

| Density | Not explicitly reported | — |

Structural Features

- Hydroxyl Group: Imparts polarity and hydrogen-bonding capacity.

- Cyclohexylamine Group: Provides steric bulk and influences solubility in nonpolar solvents.

- Four-Carbon Chain: Balances hydrophobicity and flexibility for synthetic applications .

Historical Context in Organic Synthesis

Early Synthetic Methods

4-Cyclohexylamino-butan-1-ol emerged as a byproduct of reductive amination studies in the mid-20th century. Initial syntheses involved:

- Reductive Amination: Cyclohexylamine reacting with γ-butyrolactone or 4-oxobutan-1-ol under hydrogenation conditions .

- Nucleophilic Substitution: Halogenated butanol derivatives (e.g., 4-bromo-1-butanol) reacting with cyclohexylamine in polar aprotic solvents .

Table 2: Comparative Synthesis Pathways

| Method | Reagents/Conditions | Yield | |

|---|---|---|---|

| Reductive Amination | NaBH₃CN, MeOH, RT | 60–75% | |

| Nucleophilic Substitution | K₂CO₃, DMF, 80°C | 45–55% |

Evolution in Industrial Applications

By the 1980s, catalytic hydrogenation methods improved scalability. For example:

- Catalytic Hydrogenation: Using Pd/C or Raney nickel under 3–5 atm H₂ pressure enhanced yields to >85% .

- One-Pot Systems: Combined imine formation and reduction using NaBH(OAc)₃ in dichloroethane streamlined production .

Role in Modern Organic Chemistry

The compound serves as:

- A building block for chiral ligands in asymmetric catalysis .

- An intermediate in synthesizing cyclohexane-containing pharmaceuticals (e.g., dopamine agonists) .

Molecular Geometry and Conformational Analysis

4-Cyclohexylamino-butan-1-ol represents a bifunctional organic compound with the molecular formula C₁₀H₂₁NO and a molecular weight of 171.28 grams per mole [1]. The compound features both an amino group attached to a cyclohexyl ring and a primary alcohol functional group separated by a four-carbon chain, creating a complex molecular architecture with multiple conformational possibilities [2].

The molecular geometry of 4-Cyclohexylamino-butan-1-ol is characterized by significant conformational flexibility due to the presence of five rotatable bonds within its structure [1]. This rotational freedom allows the molecule to adopt various three-dimensional arrangements, influencing both its physical properties and intermolecular interactions [3]. The cyclohexyl moiety typically adopts a chair conformation, which represents the most energetically favorable arrangement for six-membered saturated rings [4].

Conformational analysis reveals that amino alcohols, including 4-Cyclohexylamino-butan-1-ol, exhibit strong intramolecular hydrogen bonding interactions between the hydroxyl and amino functional groups [5]. These intramolecular interactions significantly influence the conformational preferences of the molecule, with the most stable conformations being those that facilitate hydrogen bond formation between the oxygen and nitrogen atoms [6]. The preference for collapsed conformations over extended ones is particularly pronounced in amino alcohol derivatives, where the frequency of interaction between functional groups determines the overall molecular geometry [7].

The cyclohexyl ring system in 4-Cyclohexylamino-butan-1-ol exhibits characteristic conformational behavior similar to other cyclohexylamine derivatives [8]. Computational studies of cyclohexylamine systems have demonstrated that equatorial positioning of substituents is generally favored over axial positioning due to reduced steric interactions [8]. The amino group in 4-Cyclohexylamino-butan-1-ol experiences minimal steric hindrance when positioned equatorially relative to the cyclohexyl ring, contributing to the overall stability of the molecular conformation [8].

The butanol chain component provides additional conformational complexity through its rotatable carbon-carbon bonds [3]. The extended aliphatic chain allows for various gauche and trans arrangements, with the final hydroxyl group capable of adopting multiple orientations relative to the amino functionality [6]. These conformational variations directly impact the molecule's ability to form intermolecular hydrogen bonds and influence its crystallization behavior [5].

Crystallographic Studies and Hydrogen Bonding Patterns

The hydrogen bonding characteristics of 4-Cyclohexylamino-butan-1-ol are fundamentally determined by the presence of both hydrogen bond donor and acceptor groups within its molecular structure [1]. The compound possesses two hydrogen bond donor sites and two hydrogen bond acceptor sites, creating multiple opportunities for both intramolecular and intermolecular hydrogen bonding interactions [1].

Amino alcohols demonstrate distinctive hydrogen bonding patterns that significantly influence their solid-state organization and crystallographic properties [9]. The most prevalent hydrogen bonding motif in amino alcohol compounds involves the formation of heterosynthons between protonated amino groups and carboxylate or hydroxyl functionalities [9]. In the case of 4-Cyclohexylamino-butan-1-ol, the primary amine can act as both a hydrogen bond donor through its N-H bonds and as a hydrogen bond acceptor through its lone pair electrons [5].

The intramolecular hydrogen bonding behavior of amino alcohols has been extensively characterized through infrared spectroscopic studies [5]. These investigations reveal that amino alcohols form some of the strongest intramolecular hydrogen bonds among substituted alcohols, with the basicity of the nitrogen atom playing a crucial role in determining hydrogen bond strength [5]. The strong intramolecular hydrogen bonding tendency significantly reduces the association tendency of amino alcohols in concentrated solutions, leading to the predominance of intramolecularly hydrogen-bonded species [5].

Crystallographic analysis of related amino alcohol systems has revealed complex hydrogen bonding networks that influence polymorphic behavior [9]. The crystal structures of amino alcohol salts consistently demonstrate the formation of protonated amino groups with NH₃⁺ moieties that participate in extensive hydrogen bonding with neighboring molecules [9]. These interactions result in the formation of layered or chain-like structures depending on the specific geometric constraints imposed by the molecular architecture [9].

| Hydrogen Bonding Pattern | Characteristics and Effects |

|---|---|

| Intramolecular N-H···O hydrogen bonding | Forms 5-membered ring in 2-aminoethanol derivatives [5] |

| Intramolecular O-H···N hydrogen bonding | Strongest intramolecular H-bond in amino alcohols [5] |

| Intermolecular N-H···O hydrogen bonding | Reduces association tendency in solution [5] |

| Intermolecular O-H···N hydrogen bonding | Forms dimers and larger aggregates in solid state [9] |

| Intermolecular O-H···O hydrogen bonding | Influences conformational preferences [6] |

| Intermolecular N-H···N hydrogen bonding | Affects crystallization patterns [9] |

The topological polar surface area of 4-Cyclohexylamino-butan-1-ol is calculated to be 32.3 Ų, which reflects the significant contribution of both the amino and hydroxyl functional groups to the molecule's hydrogen bonding capacity [1]. This value is substantially higher than that of simple alcohols, indicating enhanced potential for intermolecular interactions in both solution and solid phases [1].

Crystal packing analysis of amino alcohol derivatives reveals that hydrogen bonding interactions can lead to the formation of complex three-dimensional networks [10]. These networks often involve both direct hydrogen bonds between functional groups and water-mediated hydrogen bonding in hydrated crystal forms [10]. The specific hydrogen bonding patterns observed in amino alcohol crystals are highly dependent on the molecular geometry and the spatial arrangement of donor and acceptor sites [9].

Comparative Analysis with Structural Analogues

The structural comparison between 4-Cyclohexylamino-butan-1-ol and its closest analogue, 4-Cyclohexyl-1-butanol, provides valuable insights into the influence of amino functionality on molecular properties and behavior [1] [11]. These compounds share an identical carbon skeleton but differ significantly in their functional group composition, with the amino alcohol containing a secondary amine linkage where the hydrocarbon analogue has a direct carbon-carbon bond [1] [11].

| Property | 4-Cyclohexylamino-butan-1-ol | 4-Cyclohexyl-1-butanol |

|---|---|---|

| Molecular Formula | C₁₀H₂₁NO [1] | C₁₀H₂₀O [11] |

| Molecular Weight (g/mol) | 171.28 [1] | 156.26 [11] |

| XLogP3 | 1.6 [1] | 3.5 [11] |

| Hydrogen Bond Donor Count | 2 [1] | 1 [11] |

| Hydrogen Bond Acceptor Count | 2 [1] | 1 [11] |

| Rotatable Bond Count | 5 [1] | 4 [11] |

| Topological Polar Surface Area (Ų) | 32.3 [1] | 20.2 [11] |

| Heavy Atom Count | 12 [1] | 11 [11] |

| Complexity | 100 [1] | 84.9 [11] |

The introduction of the amino functionality in 4-Cyclohexylamino-butan-1-ol results in a significant increase in molecular weight by approximately 15 atomic mass units compared to 4-Cyclohexyl-1-butanol [1] [11]. This difference reflects the replacement of two hydrogen atoms with a nitrogen atom and the addition of one hydrogen atom to maintain the amino group's electronic structure [1] [11].

The hydrophobic character of these compounds, as measured by the XLogP3 partition coefficient, shows a dramatic difference between the two analogues [1] [11]. 4-Cyclohexyl-1-butanol exhibits a significantly higher XLogP3 value of 3.5, indicating greater lipophilicity, while 4-Cyclohexylamino-butan-1-ol displays a much lower value of 1.6, reflecting the polar contribution of the amino group [1] [11]. This difference in lipophilicity directly impacts the solubility characteristics and biological activity profiles of these compounds [1] [11].

The hydrogen bonding capacity represents the most significant structural difference between these analogues [1] [11]. 4-Cyclohexylamino-butan-1-ol possesses twice the number of hydrogen bond donor and acceptor sites compared to 4-Cyclohexyl-1-butanol, fundamentally altering its intermolecular interaction patterns [1] [11]. The enhanced hydrogen bonding capability of the amino alcohol contributes to its higher topological polar surface area and influences its crystallization behavior and solid-state properties [1] [11].

Conformational flexibility also differs between these structural analogues, with 4-Cyclohexylamino-butan-1-ol exhibiting an additional rotatable bond due to the C-N linkage [1] [11]. This increased conformational freedom allows the amino alcohol to adopt a broader range of three-dimensional structures, potentially enhancing its ability to interact with biological targets or participate in host-guest chemistry [1] [11].

Copper(II) acetate has emerged as a versatile and economically viable catalyst for the selective N-monoalkylation of amino derivatives with poor nucleophilic character [1] [2]. The catalytic system operates through a hydrogen autotransfer mechanism, enabling the direct utilization of primary alcohols as alkylating agents. This approach eliminates the need for pre-activated electrophiles and provides a more atom-economical synthetic route.

The mechanistic pathway involves three sequential steps: copper-catalyzed alcohol oxidation to generate the corresponding aldehyde and copper hydride, aldehyde-amine condensation to form an imine intermediate, and subsequent imine reduction to yield the target N-alkylated secondary amine product while regenerating the active catalyst [2]. The reaction proceeds through an outer-sphere hydrogen transfer mechanism in a stepwise manner, which has been identified as the most favorable pathway for both alcohol oxidation and imine reduction steps.

Density functional theory calculations have revealed that the turnover frequency-determining transition state corresponds to the hydride transfer step in imine reduction, while the turnover frequency-determining intermediate is the active catalyst itself [2]. This mechanistic insight provides valuable guidance for optimization of reaction conditions and catalyst design.

The copper(II) acetate system demonstrates exceptional performance with aromatic and heteroaromatic amines, achieving yields ranging from 65% to 89% under mild reaction conditions [1] [3]. The methodology is particularly effective for substrates with electron-withdrawing groups, which enhance the electrophilicity of the imine intermediate and facilitate the reduction step.

Hydrogenation Pathways for Amino Alcohol Synthesis

Hydrogenation represents a fundamental approach for amino alcohol synthesis, with several distinct pathways available depending on the starting material and desired stereochemical outcome. The direct hydrogenation of amino acids to amino alcohols has been extensively studied, with molybdenum oxide-modified rhodium catalysts showing remarkable efficiency [4] [5].

The Rh-MoOx/SiO2 catalytic system operates at low temperatures (323 K) and demonstrates superior performance compared to previously reported catalysts in terms of activity and substrate scope [4]. The reaction proceeds through direct formation of an aldehyde intermediate from the carboxylic acid moiety, representing a mechanistically distinct pathway from conventional reduction approaches. This unique mechanism can be attributed to the reactive hydride species and specific substrate adsorption properties imparted by the molybdenum oxide modification of the rhodium metal surface.

Asymmetric transfer hydrogenation has emerged as a powerful tool for the synthesis of chiral amino alcohols with high enantioselectivity. Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines achieves exceptional enantioselectivities exceeding 99% ee with high isolated yields [6] [7]. This methodology has been successfully applied to the synthesis of pharmaceutically relevant compounds, including epinephrine and norepinephrine, demonstrating its practical utility in drug manufacturing.

Novel Approaches in Asymmetric Synthesis

Recent advances in asymmetric synthesis have introduced innovative methodologies that address the challenges of stereochemical control in amino alcohol formation. The chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines represents a significant breakthrough in this field [9]. This methodology employs an α-amino radical polar crossover strategy to achieve precise control over both chemical and stereochemical selectivity.

The chromium catalytic system enables the modular synthesis of high-value chiral β-amino alcohols from readily accessible starting materials, achieving impressive 99% enantiomeric excess through straightforward recrystallization and protective group removal procedures [9]. The mechanism involves the formation of ketyl radical intermediates that undergo controlled addition to imine substrates, followed by polar crossover to establish the desired stereochemical configuration.

Enantioselective hydrogenation of β-amino ketones using iridium catalysis with tridentate ferrocene-based phosphine ligands represents another significant advancement [10]. The ligand design incorporates modular and tunable unsymmetrical vicinal diamine scaffolds that provide exceptional control over enantioselectivity. The system demonstrates remarkable effectiveness across diverse substrate classes, including both β-tertiary-amino ketones and β-secondary-amino ketones, achieving up to 99% yields, greater than 99% ee values, and turnover numbers reaching 48,500.

Enzymatic approaches to asymmetric synthesis have gained prominence due to their environmental sustainability and exceptional stereoselectivity. The engineered amine dehydrogenase systems enable one-step synthesis of chiral amino alcohols via asymmetric reductive amination of α-hydroxy ketones using ammonia as the sole amino donor [11] [12]. These biocatalytic systems maintain high enantioselectivity (>99% ee) while operating under mild conditions, making them attractive for industrial applications.

Industrial-Scale Production Optimization

The transition from laboratory-scale synthesis to industrial production requires comprehensive optimization of multiple parameters to ensure economic viability, safety, and regulatory compliance. Industrial-scale production optimization encompasses catalyst loading optimization, process intensification, energy management, and waste minimization strategies.

Catalyst loading optimization represents a critical balance between catalytic activity and production costs. For copper(II) acetate systems, optimal loading typically ranges from 2-4 mol% to achieve maximum turnover frequency while maintaining economic feasibility [1]. Higher catalyst loadings may improve reaction rates but increase production costs, while insufficient loading results in incomplete conversion and reduced product quality.

Process intensification strategies focus on maximizing volumetric productivity through advanced reactor design and process integration. Continuous flow reactors offer significant advantages for amino alcohol synthesis, providing enhanced heat and mass transfer, improved safety profiles, and reduced capital investment requirements compared to traditional batch processes [13]. The implementation of continuous flow technology enables better control of reaction parameters and facilitates real-time monitoring and optimization.

Energy management optimization addresses the significant energy requirements associated with high-temperature reactions and separation processes. Heat integration strategies, including heat exchanger networks and waste heat recovery systems, can reduce energy consumption by 20-30% in industrial amino alcohol production [14]. The selection of appropriate reaction temperature profiles and the implementation of adiabatic reactor designs contribute to overall energy efficiency.

Solvent selection and recovery systems play crucial roles in industrial optimization, as solvent costs can represent 30-40% of total production costs. The development of efficient solvent recovery systems through distillation, extraction, or membrane-based separation technologies enables solvent recycling rates exceeding 95%, significantly reducing both operational costs and environmental impact [13].

Quality control and purification optimization ensure consistent product quality while minimizing processing costs. Advanced separation techniques, including crystallization, chromatography, and membrane filtration, must be carefully selected and optimized for each specific application. The implementation of process analytical technology enables real-time monitoring of product quality and facilitates rapid response to process deviations.

Safety considerations in industrial-scale production require comprehensive hazard assessment and mitigation strategies. The identification of potential thermal hazards, particularly in exothermic reactions, necessitates the implementation of appropriate safety systems, including emergency cooling, pressure relief, and automated shutdown procedures [15]. Regular safety audits and compliance with international safety standards ensure sustainable operation.